molecular formula C7H5BrClN3 B11862396 7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine

7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11862396
M. Wt: 246.49 g/mol
InChI Key: FSGRJMLPFLUPKB-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in the structure enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 1,2-diaminobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms enhances its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-1H-imidazo[4,5-b]pyridine
  • 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine
  • 7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine

Uniqueness

7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. This dual halogenation can enhance its potential as a pharmacophore and its versatility in synthetic applications .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

7-bromo-5-chloro-1-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3

InChI Key

FSGRJMLPFLUPKB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=CC(=N2)Cl)Br

Origin of Product

United States

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